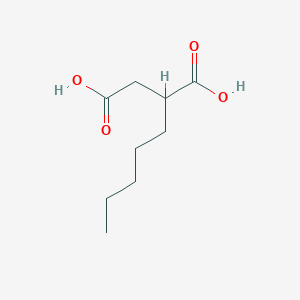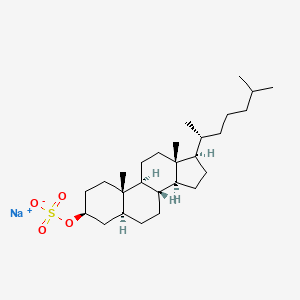
3,8-Methanoquinoline(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,8-Methanoquinoline(9CI) is a chemical compound with the molecular formula C10H7N and a molecular weight of 141.17 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science.
Métodos De Preparación
The synthesis of 3,8-Methanoquinoline(9CI) can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction, can be used to prepare this compound . This reaction typically involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions.
Análisis De Reacciones Químicas
3,8-Methanoquinoline(9CI) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 3,8-Methanoquinoline(9CI) can lead to the formation of quinoline N-oxide derivatives, while reduction can yield dihydroquinoline derivatives .
Aplicaciones Científicas De Investigación
3,8-Methanoquinoline(9CI) has several scientific research applications across various fields:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Mecanismo De Acción
The mechanism of action of 3,8-Methanoquinoline(9CI) involves its interaction with molecular targets and pathways within biological systems. For instance, quinoline derivatives are known to inhibit enzymes like DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . This inhibition leads to the stabilization of enzyme-DNA complexes, resulting in cell death. The specific pathways and molecular targets can vary depending on the derivative and its application.
Comparación Con Compuestos Similares
3,8-Methanoquinoline(9CI) can be compared with other quinoline derivatives, such as chloroquine, pyrimethamine, and mefloquine. These compounds share a similar core structure but differ in their functional groups and specific applications . For example:
Chloroquine: Used primarily as an antimalarial drug.
Pyrimethamine: Used as an antiprotozoal medication.
Mefloquine: Another antimalarial drug with a different mechanism of action.
The uniqueness of 3,8-Methanoquinoline(9CI) lies in its specific structural modifications, which can impart distinct chemical and biological properties compared to other quinoline derivatives.
Propiedades
Número CAS |
326804-00-6 |
|---|---|
Fórmula molecular |
C10H7N |
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
9-azatricyclo[5.3.1.03,8]undeca-1(10),2,4,6,8-pentaene |
InChI |
InChI=1S/C10H7N/c1-2-8-4-7-5-9(3-1)10(8)11-6-7/h1-4,6H,5H2 |
Clave InChI |
ZZNXEOSENBTAPI-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC3=CC1=CN=C23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[5-(3,6-diaminohexanoylamino)-4-hydroxy-2-(hydroxymethyl)-6-[(5-methyl-4-oxo-3a,6,7,7a-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)amino]oxan-3-yl] carbamate](/img/structure/B13833093.png)








![[(3S,4R,5S,6R)-5-hydroxy-6-[4-hydroxy-3-[[5-[[4-hydroxy-7-[(2S,3R,4S,5R)-3-hydroxy-5-methoxy-6,6-dimethyl-4-(5-methyl-1H-pyrrole-2-carbonyl)oxyoxan-2-yl]oxy-8-methyl-2-oxochromen-3-yl]carbamoyl]-4-methyl-1H-pyrrole-3-carbonyl]amino]-8-methyl-2-oxochromen-7-yl]oxy-3-methoxy-2,2-dimethyloxan-4-yl] 5-methyl-1H-pyrrole-2-carboxylate](/img/structure/B13833161.png)

